4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))
Overview
Description
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is a multipodal salicylaldehyde derivative that has garnered significant interest in the scientific community. This compound is known for its unique structure, which includes three biphenyl units connected through a nitrilotris core. It serves as a scaffold for the construction of multinuclear complexes and various frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Preparation Methods
The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) typically involves the Suzuki coupling reaction. This method uses tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and uses potassium carbonate (K₂CO₃) as a base in a mixture of dimethylformamide (DMF) and water . The resulting product is then purified through recrystallization from boiling acetone .
Chemical Reactions Analysis
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde groups in the compound can react with amines to form imine linkages, which are crucial in the formation of COFs.
Oxidation and Reduction: The triphenylamine core of the compound has inherent redox properties, making it suitable for electrochemical applications.
Substitution Reactions: The biphenyl units can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Scientific Research Applications
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) involves its ability to form stable imine linkages through condensation reactions with amines. These linkages are essential for constructing COFs, which have applications in various fields due to their high thermal and chemical stability . The triphenylamine core also acts as a redox center, facilitating electron transfer processes in electrochemical applications .
Comparison with Similar Compounds
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is unique due to its multipodal structure and triphenylamine core. Similar compounds include:
4’,4’‘’,4’‘’‘’-Nitrilotris(4-methoxy-[1,1’-biphenyl]-3-carbaldehyde): This compound also features a triphenylamine core but with methoxy groups instead of aldehyde groups.
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)): This variant has aldehyde groups at different positions on the biphenyl units.
These compounds share similar properties but differ in their functional groups and specific applications.
Properties
IUPAC Name |
5-[4-[4-(3,5-diformylphenyl)-N-[4-(3,5-diformylphenyl)phenyl]anilino]phenyl]benzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27NO6/c44-22-28-13-29(23-45)17-37(16-28)34-1-7-40(8-2-34)43(41-9-3-35(4-10-41)38-18-30(24-46)14-31(19-38)25-47)42-11-5-36(6-12-42)39-20-32(26-48)15-33(21-39)27-49/h1-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNJVMSIRCHZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)N(C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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